molecular formula C20H19NO3 B2376083 2-(2,3-Dihydro-1H-indene-5-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carboxylic acid CAS No. 2416229-24-6

2-(2,3-Dihydro-1H-indene-5-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carboxylic acid

Cat. No. B2376083
CAS RN: 2416229-24-6
M. Wt: 321.376
InChI Key: DJYHFVMGOQEJME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule with multiple functional groups. It contains an indene and isoquinoline moiety, both of which are common structures in many natural products and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indene and isoquinoline rings would likely contribute to the compound’s aromaticity and stability .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the carboxylic acid group would likely make the compound acidic and polar .

Scientific Research Applications

Organotin(IV) Carboxylates Based on Amide Carboxylic Acids

Research by Xiao et al. (2013) has explored the synthesis and characterization of organotin carboxylates based on amide carboxylic acids, which include compounds related to 2-(2,3-Dihydro-1H-indene-5-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carboxylic acid. These compounds have been characterized by methods like IR, NMR spectroscopy, and X-ray crystallography, contributing to the understanding of their molecular structure and potential applications in organometallic chemistry (Xiao et al., 2013).

Dicyanomethylene Compounds as Cyanation Reagents

Döpp et al. (2002) explored the use of dicyanomethylene compounds, including derivatives of 2,3-dihydro-1H-benz[d,e]isoquinolines, as cyanation reagents. This study contributes to the field of organic synthesis, particularly in the development of new methods for introducing cyanide groups into heterocyclic compounds, which could be relevant for the synthesis or modification of 2-(2,3-Dihydro-1H-indene-5-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carboxylic acid (Döpp et al., 2002).

Synthesis of Novel Fused Heterocyclic Compounds

Georgieva et al. (1994) conducted research on the synthesis of novel fused heterocyclic compounds from homophthalic anhydride and N-(2-hydroxyarylidene) alkylamines, which includes structures related to 2-(2,3-Dihydro-1H-indene-5-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carboxylic acid. This research aids in understanding the chemical properties and potential applications of such compounds in pharmaceuticals and materials science (Georgieva et al., 1994).

Stability of Diaza-Indene Compounds

The study by Armarego et al. (1972) on the synthesis and stability of diaza-indene compounds, which are structurally related to 2-(2,3-Dihydro-1H-indene-5-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carboxylic acid, provides valuable information on the chemical stability and reactivity of these compounds. This knowledge is crucial for the development of stable and efficient compounds for various applications in chemistry (Armarego et al., 1972).

Mechanism of Action

The mechanism of action of this compound is not known without specific biological or pharmacological studies .

Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound. This could include exploring its reactivity, stability, and potential biological activity .

properties

IUPAC Name

2-(2,3-dihydro-1H-indene-5-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c22-19(16-5-4-13-2-1-3-14(13)10-16)21-9-8-15-11-17(20(23)24)6-7-18(15)12-21/h4-7,10-11H,1-3,8-9,12H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYHFVMGOQEJME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C(=O)N3CCC4=C(C3)C=CC(=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.